9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol is a spirocyclic compound notable for its unique structural properties and potential applications in medicinal chemistry. It is classified under the category of azaspiro compounds, which are characterized by their spirocyclic structure that incorporates both nitrogen and oxygen atoms. The compound has garnered attention for its biological activity, particularly as an inhibitor of specific proteins associated with bacterial infections.
9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol belongs to the class of spirocyclic compounds, specifically those containing both nitrogen and oxygen in their structure. Its classification reflects its potential utility in various chemical synthesis processes and biological applications.
The synthesis of 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol typically involves several key reactions, including cyclization processes that generate the spirocyclic framework. One common method is through the Prins cyclization reaction, which allows for the formation of spirocyclic structures from simple precursors.
In practical terms, the synthesis may require specific catalysts such as Grubbs catalysts for olefin metathesis reactions, which can facilitate the formation of the desired cyclic structures. The reaction conditions must be carefully controlled to optimize yield and purity, often necessitating the use of inert atmospheres or specific solvents to prevent side reactions.
The molecular formula of 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol is , with a molecular weight of approximately 171.24 g/mol. The structure features a spirocyclic arrangement where a nitrogen atom is integrated into a saturated ring system along with an oxygen atom, contributing to its unique chemical properties.
The compound's InChI representation is:
This representation provides insight into its connectivity and stereochemistry, crucial for understanding its reactivity and interaction with biological targets .
9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol participates in various chemical reactions typical of spirocyclic compounds:
Oxidation: The compound can undergo oxidation using agents such as potassium permanganate or chromium trioxide, leading to functional group modifications that may enhance its biological activity.
Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, converting carbonyl groups into alcohols or other functional groups.
Substitution: Nucleophilic substitution reactions are also possible at the nitrogen atom, allowing for further derivatization of the compound through alkyl halides or other electrophiles .
The mechanism of action for 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol primarily involves its inhibition of the MmpL3 protein in Mycobacterium tuberculosis. This protein is crucial for lipid transport within the bacterial cell wall, and its inhibition disrupts essential lipid biosynthesis, leading to bacterial cell death. The interaction with this protein exemplifies how structural features of spirocyclic compounds can be leveraged for therapeutic purposes.
The compound exists as a solid at room temperature, with a melting point that varies depending on purity and specific formulation. Its solubility characteristics are influenced by its polar functional groups, making it soluble in a variety of organic solvents.
Key chemical properties include:
These properties are critical for determining appropriate handling procedures and potential applications in laboratory settings.
9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol has several notable applications:
The construction of the spirocyclic framework in 9-methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol relies on established cyclization strategies that form both the tetrahydropyran and piperidine rings around the central spiro carbon atom. Traditional methods prioritize robust bond formation under controlled conditions, enabling predictable regiochemistry essential for pharmaceutical intermediates [1].
Prins cyclization stands as a cornerstone technique for assembling the 1-oxa-9-azaspiro[5.5]undecane core. This approach utilizes acidic catalysts (commonly BF₃·OEt₂ or p-TsOH) to promote the electrophilic addition of aldehydes to allylic alcohols, forming the critical tetrahydropyran ring with the spiro junction. In a representative route, the condensation of N-methyl-4-piperidone with 3-buten-1-ol under BF₃ catalysis generates the spirocyclic oxa-aza scaffold in a single step, albeit with moderate diastereoselectivity. The reaction proceeds through a carbocationic intermediate that undergoes regioselective nucleophilic capture, establishing the spiro center. Subsequent borohydride reduction yields the target 4-ol derivative. While efficient, classical Prins reactions often require stringent moisture control and generate stoichiometric acidic waste, presenting challenges for scale-up [3] [9].
Table 1: Traditional Synthesis of 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol
Method | Key Reagents/Conditions | Intermediate | Yield (%) | Key Advantage |
---|---|---|---|---|
Prins Cyclization | 3-Buten-1-ol, BF₃·OEt₂, DCM, 0°C to RT | Spirocyclic enol | 65-72 | Single-step ring formation |
Acid-Catalyzed Cyclization | Piperidin-4-one derivative, H₂SO₄ (conc.), reflux | Keto-spirocycle | 77 | Utilizes readily available precursors |
Reductive Amination | Spirocyclic ketone, NaBH₄, MeOH, 0°C | Amino alcohol | 84 | High functional group tolerance |
An alternative traditional route involves the acid-promoted cyclization of suitably functionalized piperidin-4-one precursors. This method exploits the nucleophilicity of oxygen atoms toward carbonyl groups activated by Brønsted or Lewis acids. For instance, 1-methyl-4-(3-hydroxypropyl)piperidin-4-ol undergoes dehydration and cyclization under concentrated sulfuric acid at elevated temperatures (60-80°C), directly yielding 9-methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol. The reaction proceeds via intramolecular nucleophilic attack by the hydroxyl oxygen on the protonated piperidinone carbonyl, followed by dehydration. While this route offers atom economy and avoids expensive catalysts, regiochemical control can be compromised if asymmetric diols are employed, leading to isomeric byproducts. Purification via recrystallization or column chromatography is typically required to isolate the desired regioisomer in pure form [1] .
Contemporary synthetic routes leverage transition metal catalysts and enantioselective techniques to improve efficiency, selectivity, and sustainability in constructing the spirocyclic core of 9-methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol.
Palladium-catalyzed Suzuki-Miyaura coupling has been adapted for introducing aryl substituents at the C4 position of analogous spirocyclic scaffolds, demonstrating the applicability of cross-coupling chemistry to late-stage functionalization. While not directly reported for the 9-methyl derivative, methodologies developed for 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives illustrate the potential. A key sequence involves the coupling of a spirocyclic bromoenol ether with arylboronic acids using Pd(PPh₃)₄/K₂CO₃ in toluene/water mixtures (70-85°C), achieving yields exceeding 80%. Reductive alkylation at nitrogen, particularly relevant for introducing the C9 methyl group, employs Pd/C or Raney nickel under hydrogen atmosphere (1-3 atm H₂), facilitating efficient N-methylation without over-reduction of the alcohol functionality. These methods offer superior chemoselectivity compared to traditional alkylation techniques [1] [9].
Table 2: Modern Catalytic Methods for Spirocyclic Derivatives
Method | Catalyst System | Reaction Conditions | Application Scope | Limitations |
---|---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 70-85°C, 12h | C4-aryl analogue synthesis | Sensitive to steric hindrance |
Reductive Amination | Pd/C, H₂ (1-3 atm) | MeOH, RT, 6-8h | N-methyl introduction (C9 position) | Potential hydroxyl group reduction |
Asymmetric Hydrogenation | Ru-(S)-BINAP complex | iPrOH, 50°C, 40 bar H₂ | Enantioselective keto-reduction | Requires pre-existing ketone |
Enantiomerically pure 9-methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol is accessible via chiral pool strategies or catalytic asymmetric synthesis. Kinetic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) has successfully separated racemic 4-acetoxy derivatives through regioselective hydrolysis in biphasic systems (phosphate buffer/MTBE), achieving enantiomeric excesses (ee) >98%. Alternatively, asymmetric Prins cyclization catalyzed by chiral BINOL-phosphoric acids induces asymmetry during the ring-forming step, affording the spirocyclic product with ee values of 88-92%. The configuration at the spiro center critically influences receptor binding affinity in pharmacologically active analogues, as demonstrated in σ1 receptor ligands where (R)-enantiomers exhibit 10-fold higher affinity than their (S)-counterparts. This stereochemical dependency underscores the importance of enantioselective methods for producing biologically relevant stereoisomers [9].
Growing emphasis on sustainable synthesis has driven the development of eco-friendly methodologies for 9-methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol, minimizing hazardous reagents, solvents, and energy consumption.
Mechanochemical approaches utilizing high-energy ball milling enable solvent-free assembly of the spirocyclic core. Co-grinding of N-methyl-4-piperidone with 3-chloro-1-propanol in the presence of potassium carbonate (K₂CO₃) as a base generates the spiroether through an SN₂ alkylation-cyclization sequence. The reaction occurs within a stainless-steel milling jar with zirconia balls (30 Hz, 2-4 hours), yielding 9-methyl-1-oxa-9-azaspiro[5.5]undecan-4-one as an intermediate. Subsequent in-situ reduction using NaBH₄ co-ground with the ketone intermediate provides the target 4-ol derivative in overall yields exceeding 70%. This approach eliminates volatile organic solvents, reduces reaction times from hours to minutes, and diminishes byproduct formation compared to solution-phase routes. Life cycle assessment (LCA) studies indicate a 60% reduction in process mass intensity (PMI) versus traditional methods [1].
Whole-cell biocatalysis employing engineered Escherichia coli expressing alcohol dehydrogenases (ADHs) enables the enantioselective reduction of the prochiral ketone precursor 9-methyl-1-oxa-9-azaspiro[5.5]undecan-4-one. Optimized fermentation conditions (30°C, pH 7.0, glucose feeding) achieve complete conversion within 12 hours, yielding (S)-9-methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol with >99% ee. Co-factor regeneration is sustained via endogenous glucose dehydrogenase activity. Immobilized enzyme systems using silica-supported ADHs offer enhanced operational stability, enabling 10 reaction cycles without significant activity loss. Although biocatalytic routes currently face challenges in substrate loading (typically <50 mM), they provide an aqueous, ambient-temperature pathway with exceptional stereocontrol. Process intensification via membrane reactors promises to improve volumetric productivity for industrial-scale applications [1] [9].
Table 3: Green Synthesis Method Comparison
Parameter | Mechanochemical Synthesis | Biocatalytic Reduction | Traditional Solution-Phase |
---|---|---|---|
Solvent Consumption | None | Water/buffer | DCM, THF, MeOH (5-10 L/kg product) |
Reaction Time | 2-4 hours (ball milling) | 8-16 hours | 24-48 hours (multi-step) |
Byproduct Formation | <5% | <2% | 15-25% |
Stereoselectivity | Racemic | >99% ee (enzyme-dependent) | Requires chiral auxiliaries/catalysts |
PMI (kg/kg product) | 8-12 | 15-20 | 50-150 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: